10-Undecenyl bromoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

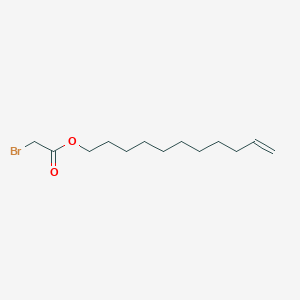

10-Undecenyl bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C13H23BrO2 and its molecular weight is 291.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Applications in Organic Synthesis

-

Synthesis of Complex Molecules :

- 10-Undecenyl bromoacetate serves as an important building block in the synthesis of lipopeptides and other complex organic molecules. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse compounds.

- For instance, it has been utilized in the synthesis of peptide-based drugs by acting as a linker between fatty acids and peptide chains, enhancing their bioavailability and therapeutic efficacy.

- Functionalization of Surfactants :

Medicinal Chemistry Applications

-

Drug Delivery Systems :

- This compound is explored for use in drug delivery systems due to its ability to form micelles or liposomes when combined with other lipid components. This property is crucial for targeted drug delivery applications, particularly in cancer therapy where localized drug release is desired.

- Antimicrobial Activity :

Materials Science Applications

- Polymer Chemistry :

- The compound can be used as a monomer in polymerization reactions to create functionalized polymers with specific properties tailored for applications in coatings, adhesives, and sealants. Its ability to undergo radical polymerization allows for the synthesis of polymers with varying degrees of hydrophobicity and hydrophilicity.

- Surface Modification :

- Due to its reactive bromo group, this compound can be employed in surface modification processes. It can be used to functionalize surfaces of materials to improve adhesion properties or introduce specific functionalities that enhance performance in various applications.

Case Studies

化学反応の分析

Nucleophilic Substitution Reactions

The bromoacetate moiety enables Sₙ2 displacement with nucleophiles. For example:

-

Reaction with Hydroxide Ion :

C13H23BrO2+OH−→C11H21O2−+Br−+H2O

Hydrolysis under basic conditions yields undecenyl acetate and bromide ions.Key Data :

Reformatsky Reaction

10-Undecenyl bromoacetate participates in the Reformatsky reaction with carbonyl compounds (e.g., ketones/aldehydes) in the presence of zinc, forming β-hydroxy esters .

Mechanism :

-

Zinc insertion into the C-Br bond generates an organozinc intermediate.

-

Nucleophilic attack on the carbonyl carbon forms a β-hydroxy ester.

C13H23BrO2+RCOR ZnC13H23O2CCH2C OH RR

Example : Reaction with ethyl oxalate produces γ-keto esters under anhydrous conditions .

Alkylation of Amines

The compound acts as an electrophile in N-alkylation reactions with amines, forming macrocyclic ligands (e.g., DO3A derivatives) .

Synthetic Pathway :

-

N-Alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with this compound.

-

Deprotection of tert-butyl esters.

-

Metalation with Gd(III) or Eu(III) to form MRI contrast agents.

Key Data :

| Substrate | Product | Yield | Application | Reference |

|---|---|---|---|---|

| Cyclen | Gd(III)-DO3A complex | 75% | MRI contrast agents |

Hydrolysis Reactions

Acid-Catalyzed Hydrolysis :

The ester group hydrolyzes to undecenol and bromoacetic acid.

C13H23BrO2+H2OH+C11H20O+BrCH2CO2H

Base-Catalyzed Hydrolysis :

Faster than acid hydrolysis due to irreversible deprotonation7.

Addition Reactions at the Double Bond

The terminal alkene undergoes electrophilic additions :

-

Hydrobromination : Adds HBr across the double bond (anti-Markovnikov orientation under peroxide conditions).

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide3.

C13H23BrO2+RCO3H→C13H23BrO3+RCO2H

Elimination Reactions

Thermal decomposition or strong base treatment may induce dehydrohalogenation , forming conjugated dienes9.

C13H23BrO2ΔC11H20O2+HBr+Alkene

Coordination Chemistry

The bromoacetate group facilitates chelation with Lewis acids (e.g., Sc³⁺, Gd³⁺) to form redox-active surfactants .

Example :

特性

CAS番号 |

195373-65-0 |

|---|---|

分子式 |

C13H23BrO2 |

分子量 |

291.22 g/mol |

IUPAC名 |

undec-10-enyl 2-bromoacetate |

InChI |

InChI=1S/C13H23BrO2/c1-2-3-4-5-6-7-8-9-10-11-16-13(15)12-14/h2H,1,3-12H2 |

InChIキー |

GDVJTWACUPNIGM-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCCOC(=O)CBr |

正規SMILES |

C=CCCCCCCCCCOC(=O)CBr |

同義語 |

10-Undecenyl bromoacetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。